molecular formula C13H16N4O3 B7116272 methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate

methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate

Cat. No.: B7116272
M. Wt: 276.29 g/mol
InChI Key: YBFKCFJGIZZFJT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate is a complex organic compound featuring a pyrazole ring linked to a pyrrole moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrrole-3-carboxylic acid and 1H-pyrazole.

    Amide Bond Formation: The carboxylic acid group of 1H-pyrrole-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 1H-pyrazole to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the amide bond formation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate can be used to study enzyme interactions and as a potential inhibitor for specific biological pathways due to its amide linkage and heterocyclic rings.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide bond and heterocyclic rings allow it to bind to active sites, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar in structure but lacks the pyrazole ring.

    3-methyl-1H-pyrrole-2,5-dione: Contains a pyrrole ring but differs in functional groups.

    2-methyl pyrrole: A simpler compound with a single pyrrole ring.

Uniqueness

Methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate is unique due to its combination of a pyrazole and pyrrole ring linked by an amide bond. This structure provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-13(2,12(19)20-3)17-7-5-10(16-17)15-11(18)9-4-6-14-8-9/h4-8,14H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFKCFJGIZZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=CC(=N1)NC(=O)C2=CNC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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